4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone
CAS No.: 75822-11-6
Cat. No.: VC2233724
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75822-11-6 |
|---|---|
| Molecular Formula | C10H9F3O2 |
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
| Standard InChI Key | KCQDIOQETYWJRX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Introduction
Chemical Identity and Structural Properties
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone belongs to the class of trifluoroacetophenones, characterized by a trifluoromethyl group attached to a carbonyl functionality and an aromatic ring with methoxy and methyl substituents. This compound features specific molecular properties that distinguish it from related fluorinated acetophenones.
Basic Chemical Information
The compound is formally identified through several chemical parameters and identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 75822-11-6 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
| Standard InChIKey | KCQDIOQETYWJRX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
| PubChem Compound ID | 12640340 |
Table 1: Chemical identifiers and molecular properties of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone.
Structural Characteristics
The molecule possesses a distinctive structure featuring a benzene ring with methoxy and methyl substituents at the 4' and 3' positions respectively, and a trifluoroacetyl group. This arrangement contributes to its chemical behavior and reactivity patterns in various synthetic applications. The trifluoromethyl group significantly impacts the compound's electronic properties, enhancing reactivity at the carbonyl carbon while also affecting lipophilicity and metabolic stability when incorporated into larger molecular systems.
Synthesis Methodologies
The preparation of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone can be accomplished through various synthetic routes, with the most common approach being Friedel-Crafts acylation followed by trifluoromethylation procedures.
Friedel-Crafts Acylation Pathway
This synthetic route utilizes 3-methylanisole (3-methylmethoxybenzene) as the starting material, which undergoes Friedel-Crafts acylation with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction preferentially occurs at the para position relative to the methoxy group due to its strong ortho/para-directing effect, leading to the formation of the desired trifluoroacetophenone derivative.
Chemical Reactivity and Transformations
The presence of the trifluoromethyl group adjacent to the carbonyl functionality significantly influences the reactivity of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, making it particularly valuable in various chemical transformations.
Reactivity at the Carbonyl Group
The electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various reactions:
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Reduction to secondary alcohols
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Formation of imines and hydrazones
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Nucleophilic addition reactions
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Potential use in asymmetric synthesis as an electrophile
Hydration Reactions
Based on data available for related compounds, trifluoroacetophenones can undergo hydration reactions. For the structurally similar 4'-Methoxy-2,2,2-trifluoroacetophenone, the enthalpy of reaction (ΔᵣH°) with water in aqueous solution has been reported as -28 kJ/mol . Similar thermodynamic parameters might be expected for 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, though specific experimental confirmation would be necessary.
Applications in Chemical Research and Industry
4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis with applications spanning multiple scientific and industrial domains.
Pharmaceutical Applications
The trifluoromethyl group imparts several advantageous properties to pharmaceutical compounds, including:
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Enhanced metabolic stability due to resistance to P450 enzyme degradation
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Increased lipophilicity, potentially improving membrane permeability
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Altered binding affinity to biological targets
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Modified acidity/basicity of neighboring functional groups
These properties make 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone valuable as an intermediate in the synthesis of potential drug candidates, particularly those targeting conditions where these physicochemical properties are beneficial.
Agrochemical Research
In agrochemical development, fluorinated compounds often demonstrate superior biological activity and environmental persistence compared to their non-fluorinated counterparts. The specific structural features of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone may contribute to the development of crop protection agents with optimized activity profiles.
Comparative Analysis with Related Compounds
Understanding the relationship between 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone and structurally similar compounds provides valuable context for its chemical behavior and applications.
Structural Analogues
Several related trifluoroacetophenones share structural similarities with varying substituent patterns:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone | 75822-11-6 | C₁₀H₉F₃O₂ | Reference compound |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | 711-38-6 | C₉H₇F₃O₂ | Lacks 3'-methyl group |
| 3'-Methyl-2,2,2-trifluoroacetophenone | Not specified | C₉H₇F₃O | Lacks 4'-methoxy group |
| 4'-Chloro-2,2,2-trifluoroacetophenone | Not specified | C₈H₄ClF₃O | Has 4'-chloro instead of 4'-methoxy and no 3'-methyl |
| 4'-Trifluoromethyl-2,2,2-trifluoroacetophenone | Not specified | C₉H₄F₆O | Has 4'-CF₃ instead of 4'-methoxy and no 3'-methyl |
Table 2: Comparison of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone with related trifluoroacetophenones .
Property Comparisons
The substitution pattern on the aromatic ring influences chemical and physical properties of these compounds. The presence of both methoxy and methyl groups in 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone likely results in:
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Modified electron density distribution in the aromatic system
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Altered reactivity at the carbonyl group
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Different solubility profile compared to mono-substituted derivatives
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Potential changes in crystalline structure and melting point
These structure-property relationships are critical for selecting the most appropriate derivative for specific synthetic applications or research purposes .
Future Research Directions
The structural features and reactivity profile of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone suggest several promising research avenues that merit further investigation.
Methodological Advancements
The synthetic approaches to 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone could benefit from further refinement, particularly focusing on:
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Green chemistry approaches with reduced environmental impact
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Catalytic methods for efficient incorporation of the trifluoromethyl group
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Flow chemistry adaptations for continuous manufacturing processes
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Chemoenzymatic approaches for selective transformations
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